molecular formula C21H26IN5O B2399157 (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-iodophenyl)methanone CAS No. 898434-84-9

(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-iodophenyl)methanone

Cat. No.: B2399157
CAS No.: 898434-84-9
M. Wt: 491.377
InChI Key: UIOJHQGZLZIRNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-iodophenyl)methanone is a complex synthetic compound designed for advanced pharmacological research. It features a pyridazine core, a structure known for diverse biological activities, linked to a 2-iodophenyl group via a piperazine linker . This specific molecular architecture is of significant interest in medicinal chemistry for developing new therapeutic agents. Compounds within the pyridazinone class have demonstrated potent anti-proliferative effects against various human cancer cell lines. Research on analogous structures has shown that the presence of a piperazinyl linker can be a critical determinant for this activity, suggesting potential applications in oncology research, particularly for investigating new pathways to combat cancers such as gastric adenocarcinoma . Furthermore, recent studies on novel pyridazin-3-one derivatives have revealed exceptional vasorelaxant properties, significantly outperforming standard vasodilators like hydralazine in pre-clinical models . This indicates that this chemical scaffold is also a promising candidate for cardiovascular research, potentially acting through mechanisms involving the upregulation of eNOS mRNA expression and increased nitric oxide release . The structural components of this compound—including the azepane ring, piperazine linker, and iodophenyl group—provide a versatile platform for probing structure-activity relationships (SAR) and for further chemical modification to optimize potency and selectivity for specific biological targets. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(2-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26IN5O/c22-18-8-4-3-7-17(18)21(28)27-15-13-26(14-16-27)20-10-9-19(23-24-20)25-11-5-1-2-6-12-25/h3-4,7-10H,1-2,5-6,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOJHQGZLZIRNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26IN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-iodophenyl)methanone is a complex organic molecule featuring multiple pharmacologically relevant moieties, including azepane, pyridazine, and piperazine rings. Its unique structural arrangement positions it as a candidate for various therapeutic applications, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of the compound is C17H24N5OC_{17}H_{24}N_{5}O, with a molecular weight of approximately 328.41 g/mol. The structure comprises:

  • Azepane ring : A seven-membered saturated nitrogen-containing ring.
  • Pyridazine ring : A six-membered aromatic ring containing two nitrogen atoms.
  • Piperazine ring : A six-membered ring containing two nitrogen atoms, often involved in receptor interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, primarily as an enzyme inhibitor and receptor modulator. Its interactions with specific biological targets suggest potential therapeutic implications in treating neurological and psychiatric disorders.

The exact mechanism of action remains to be fully elucidated; however, preliminary studies suggest that the compound may interact with various receptors involved in cellular signaling pathways. This interaction could influence downstream signaling processes critical for numerous physiological functions.

Pharmacological Studies

Recent studies have highlighted the compound's potential in modulating receptor activity, particularly within the context of G protein-coupled receptors (GPCRs). GPCRs play a crucial role in various physiological processes, making them significant targets for drug development.

Key Findings from Case Studies

  • Receptor Binding Affinity : The compound has shown promising results in binding assays with specific GPCRs, indicating its potential as a lead compound for developing new therapeutics.
  • Inhibition Studies : In vitro studies have demonstrated that the compound can inhibit certain enzymes associated with disease pathways, suggesting its utility in treating conditions like cancer and neurological disorders.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique properties:

Compound NameStructural FeaturesUnique Properties
4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazineContains azepane and pyridazine ringsFocused on neuropharmacology
4-(3-(4-methylpiperidin-1-yl)propoxy)phenylbutanoneSimilar phenylbutanone moietyPotential antidepressant effects
4-(6-(4-chlorophenyl)-piperidin)butyric acidPiperidine derivativeAnti-inflammatory properties

This comparative analysis highlights the unique structural features of this compound, which contribute to its distinct biological activities compared to its analogs.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs from published studies (see and ):

Compound Core Structure Substituents Physical State Melting Point (°C) Molecular Weight (g/mol)
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-iodophenyl)methanone (Target) Pyridazine-Piperazine-Methanone 2-Iodophenyl, Azepane Solid* Not reported ~554.4 (calculated)
(6-Chloro-2-methylimidazo-[1,2-a]-pyridin-3-yl)(4-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)-methyl)-piperazin-1-yl)-methanone (8p) Imidazo-Pyridine-Piperazine-Methanone 4-Methoxy-2-nitrophenyl, Chloro, Methyl, Triazole Pale-yellow solid 104–105 ~584.9 (reported)
(4-(2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-ethyl)-piperazin-1-yl)-methanone (11a) Piperazine-Methanone Cyclopropyl-Triazole, Ethyl linker Pale-yellow solid Not reported ~332.4 (reported)
(4-Methylpiperazin-1-yl)(4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)methanone (w3) Piperazine-Methanone Chloro, Methyl-Triazole, Anilinopyrimidine Not reported Not reported ~534.9 (calculated)

Key Observations :

  • Substituent Effects : The target compound’s 2-iodophenyl group confers higher molecular weight and lipophilicity compared to chloro or methyl substituents in analogs . Iodine’s polarizability may enhance π-stacking interactions in target binding but could reduce solubility.
  • Thermal Stability: Melting points for related piperazine-methanone derivatives range from 90–105°C, suggesting the target compound (if solid) may exhibit similar stability .

Preparation Methods

Pyridazine Core Formation and Functionalization

Synthetic Strategy B: Convergent Synthesis Approach

This approach involves the separate preparation of key fragments followed by their assembly in the final steps. This may offer advantages in terms of efficiency and flexibility.

Preparation of 6-(Azepan-1-yl)-3-chloropyridazine (Fragment 1)

Step 1: Selective Substitution of 3,6-Dichloropyridazine

3,6-Dichloropyridazine + Azepane → 6-(Azepan-1-yl)-3-chloropyridazine

Procedure:
A mixture of 3,6-dichloropyridazine (1.0 eq), azepane (1.1 eq), and potassium carbonate (2.0 eq) in ethanol is heated at reflux for 10-12 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography to yield 6-(azepan-1-yl)-3-chloropyridazine.

Expected Yield: 75-80%

Preparation of (2-Iodophenyl)(piperazin-1-yl)methanone (Fragment 2)

Step 1: Amide Formation

2-Iodobenzoic acid + Boc-protected piperazine → tert-Butyl 4-(2-iodobenzoyl)piperazine-1-carboxylate

Procedure:
2-Iodobenzoic acid (1.0 eq), Boc-protected piperazine (1.1 eq), HBTU (1.2 eq), and DIPEA (2.5 eq) are combined in DMF and stirred at room temperature for 6-8 hours. The reaction mixture is diluted with ethyl acetate and washed with 1M HCl, saturated sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Expected Yield: 80-85%

Step 2: Boc Deprotection

tert-Butyl 4-(2-iodobenzoyl)piperazine-1-carboxylate → (2-Iodophenyl)(piperazin-1-yl)methanone

Procedure:
The Boc-protected intermediate is dissolved in a 1:1 mixture of dichloromethane and trifluoroacetic acid and stirred at room temperature for 2-3 hours. The reaction mixture is concentrated, and the residue is neutralized with saturated sodium bicarbonate solution. The product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated to yield (2-iodophenyl)(piperazin-1-yl)methanone.

Expected Yield: 90-95%

Final Coupling of Fragments

6-(Azepan-1-yl)-3-chloropyridazine + (2-Iodophenyl)(piperazin-1-yl)methanone → (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-iodophenyl)methanone

Procedure:
6-(Azepan-1-yl)-3-chloropyridazine (1.0 eq), (2-iodophenyl)(piperazin-1-yl)methanone (1.2 eq), and potassium carbonate (2.0 eq) are combined in DMSO and heated at 100-120°C for 24-36 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the target compound.

Expected Yield: 60-65%

Table 2: Reaction Conditions and Yields for Strategy B

Step Reaction Reagents Conditions Expected Yield (%)
1.1 Fragment 1 Preparation K₂CO₃, EtOH Reflux, 10-12 h 75-80
2.1 Fragment 2 Amide Formation HBTU, DIPEA, DMF RT, 6-8 h 80-85
2.2 Fragment 2 Boc Deprotection TFA, CH₂Cl₂ RT, 2-3 h 90-95
3 Final Coupling K₂CO₃, DMSO 100-120°C, 24-36 h 60-65
Overall Yield 35-45%

Synthetic Strategy C: Palladium-Catalyzed Approach

This approach utilizes palladium-catalyzed cross-coupling reactions for the formation of key bonds, potentially offering milder conditions and higher selectivity.

Preparation of 3,6-Dichloropyridazine Derivatives

Step 1: Selective Substitution with Piperazine

3,6-Dichloropyridazine + Boc-protected piperazine → 3-Chloro-6-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyridazine

Procedure:
Similar to Strategy A, Step 1.

Expected Yield: 70-75%

Step 2: Amide Formation

3-Chloro-6-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyridazine → tert-Butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate
3-Chloro-6-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyridazine + 2-Iodobenzoic acid → tert-Butyl 4-(6-chloropyridazin-3-yl)-4-(2-iodobenzoyl)piperazine-1-carboxylate

Procedure:
First, perform Boc deprotection as described earlier. Then, the deprotected intermediate (1.0 eq), 2-iodobenzoic acid (1.2 eq), HBTU (1.5 eq), and DIPEA (3.0 eq) are combined in DMF and stirred at room temperature for 12-18 hours. Work up as previously described.

Expected Yield: 75-80%

Table 3: Reaction Conditions and Yields for Strategy C

Step Reaction Reagents Conditions Expected Yield (%)
1 Selective Substitution K₂CO₃, EtOH Reflux, 12-14 h 70-75
2 Boc Deprotection & Amide Formation TFA, CH₂Cl₂; HBTU, DIPEA, DMF RT, 14-20 h 75-80
3 Pd-Catalyzed Azepane Introduction Pd₂(dba)₃, BINAP, Cs₂CO₃, Toluene 100-110°C, 12-24 h 65-70
Overall Yield 35-40%

Synthetic Strategy D: Modified One-Pot Approach

This approach aims to reduce the number of isolation and purification steps by combining certain reactions in a one-pot fashion.

One-Pot Synthesis of Pyridazine Core

Step 1: Sequential Nucleophilic Substitutions

3,6-Dichloropyridazine + Azepane → 6-(Azepan-1-yl)-3-chloropyridazine
6-(Azepan-1-yl)-3-chloropyridazine + Piperazine → 1-(6-(Piperazin-1-yl)pyridazin-3-yl)azepane

Procedure:
A mixture of 3,6-dichloropyridazine (1.0 eq), azepane (1.1 eq), and potassium carbonate (2.0 eq) in acetonitrile is heated at 60-70°C for 6-8 hours. After monitoring by TLC to confirm the formation of the mono-substituted product, excess piperazine (3.0 eq) and additional potassium carbonate (1.0 eq) are added, and the mixture is heated at reflux for another 12-16 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography to yield 1-(6-(piperazin-1-yl)pyridazin-3-yl)azepane.

Expected Yield: 60-65%

Amide Formation

1-(6-(Piperazin-1-yl)pyridazin-3-yl)azepane + 2-Iodobenzoic acid → this compound

Procedure:
Similar to Strategy A, Step 4.

Expected Yield: 75-80%

Table 4: Reaction Conditions and Yields for Strategy D

Step Reaction Reagents Conditions Expected Yield (%)
1 One-Pot Pyridazine Functionalization K₂CO₃, CH₃CN 60-70°C (6-8 h), then reflux (12-16 h) 60-65
2 Amide Formation HBTU, DIPEA, DMF RT, 12-18 h 75-80
Overall Yield 45-50%

Optimization and Purification Strategies

Critical Parameters for Optimization

Based on the synthetic routes described, several parameters can be optimized to improve yields and product quality:

  • Temperature Control: Nucleophilic aromatic substitution reactions on the pyridazine core are temperature-sensitive. Careful temperature control can help minimize side reactions and improve selectivity.

  • Base Selection: The choice of base (K₂CO₃, Cs₂CO₃, or DIPEA) significantly affects both the rate and selectivity of substitution reactions.

  • Coupling Agent Selection: For amide formation, alternative coupling agents such as EDC/HOBt or PyBOP may be explored to improve yields and reduce racemization.

  • Solvent Effects: The choice of solvent (DMF, DMSO, acetonitrile) impacts the reaction rate and selectivity, particularly for nucleophilic substitutions.

  • Catalyst Loading: For palladium-catalyzed reactions, optimizing the catalyst and ligand loading can improve efficiency while reducing costs.

Purification Strategies

  • Column Chromatography Conditions:

    • Silica gel chromatography using gradient elution with ethyl acetate/hexanes or DCM/methanol systems
    • For basic compounds, addition of 0.1-1% triethylamine to the mobile phase may improve separation
  • Crystallization Conditions:

    • Recrystallization from ethanol/water or acetone/hexanes mixtures
    • Formation and purification of hydrochloride or sulfate salts may improve crystallinity
  • Analytical Techniques for Purity Assessment:

    • HPLC with UV detection (typically at 254 nm and 280 nm)
    • LC-MS to confirm identity and detect impurities
    • NMR (¹H and ¹³C) for structural confirmation and purity assessment

Comparative Analysis of Synthetic Routes

Table 5: Comparison of Synthetic Strategies

Parameter Strategy A Strategy B Strategy C Strategy D
Number of Steps 4 4 3 2
Overall Yield (%) 30-40 35-45 35-40 45-50
Reaction Time (total) 50-71 h 42-59 h 38-58 h 30-42 h
Technical Complexity Moderate Moderate High Low
Reagent Cost Moderate Moderate High Low
Scalability Good Good Limited Excellent
Purification Difficulty Moderate Moderate High Low

Key Advantages and Limitations

Strategy A (Sequential Construction):

  • Advantage: Well-established chemistry with predictable outcomes
  • Limitation: Multiple isolation and purification steps reduce overall yield

Strategy B (Convergent Synthesis):

  • Advantage: Flexibility in optimizing each fragment separately
  • Limitation: May require additional protection/deprotection steps

Strategy C (Palladium-Catalyzed):

  • Advantage: Milder conditions for certain steps with potential for higher selectivity
  • Limitation: Higher cost due to palladium catalysts and specialized ligands

Strategy D (Modified One-Pot):

  • Advantage: Fewer isolation steps, potentially higher overall yield
  • Limitation: More challenging reaction monitoring and control

Analytical Characterization

The final compound should be characterized using the following techniques:

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Expected to show characteristic signals for the azepane ring (1.5-1.8 ppm), piperazine ring (3.2-3.8 ppm), aromatic protons of pyridazine (6.8-7.2 ppm), and 2-iodophenyl group (7.2-7.8 ppm)
  • ¹³C NMR: Expected to show signals for carbonyl carbon (~170 ppm), aromatic carbons (120-150 ppm), and aliphatic carbons (25-50 ppm)

Mass Spectrometry:

  • HRMS (ESI+): Expected [M+H]⁺ peak at m/z 491.08 (calculated for C₂₃H₂₈IN₅O: 491.13)
  • Characteristic fragmentation pattern including loss of azepane (m/z 406) and cleavage at the amide bond

Infrared Spectroscopy:

  • Strong absorption band for C=O stretching (~1650 cm⁻¹)
  • Bands for C=N stretching (~1570-1585 cm⁻¹)
  • C-N stretching bands (~1250-1350 cm⁻¹)

Purity Assessment

HPLC Analysis:

  • Reverse-phase HPLC using C18 column
  • Mobile phase: Gradient of acetonitrile/water with 0.1% formic acid
  • Detection at 254 nm and 280 nm
  • Purity target: >98%

Elemental Analysis:

  • For C₂₃H₂₈IN₅O: C, 56.08%; H, 5.70%; N, 14.18%; I, 25.86%
  • Acceptable range: ±0.4% of theoretical values

Q & A

Q. What analytical techniques are recommended for structural characterization of this compound, and how can challenges like low solubility be addressed?

Methodological Answer:

  • Techniques : Use a combination of Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D-COSY for connectivity), High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation, and Infrared (IR) spectroscopy to identify functional groups (e.g., carbonyl stretches) .
  • Solubility Challenges : Employ deuterated dimethyl sulfoxide (DMSO-d₆) for NMR due to its ability to dissolve polar, poorly soluble compounds. For crystallography, use slow vapor diffusion with dichloromethane/methanol mixtures .

Q. What are the key parameters to optimize during the synthesis of this compound?

Methodological Answer:

  • Reaction Conditions : Control temperature (60–80°C for amide coupling), pH (neutral for nucleophilic substitutions), and solvent choice (e.g., dimethylformamide for polar intermediates) .
  • Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate high-purity fractions .

Q. How can the iodine substituent influence reactivity in downstream modifications?

Methodological Answer:

  • Reactivity : The 2-iodophenyl group is susceptible to Ullmann or Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation. Protect the iodophenyl moiety during acidic/basic conditions to prevent unintended dehalogenation .
  • Handling : Use inert atmospheres (N₂/Ar) and low-temperature storage to minimize oxidative degradation .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?

Methodological Answer:

  • Core Modifications : Replace the azepane ring with smaller heterocycles (e.g., piperidine) to assess steric effects. Vary the pyridazine substituents (e.g., electron-withdrawing groups) to modulate π-π stacking .
  • Bioisosteric Replacements : Substitute the 2-iodophenyl group with trifluoromethyl or cyano groups to evaluate hydrophobic interactions .
  • In Silico Tools : Perform molecular docking (AutoDock Vina) and pharmacophore modeling (Schrödinger) to prioritize synthetic targets .

Q. How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Controlled Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) and validate purity (>95% by HPLC) to minimize variability .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets. Cross-reference with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .

Q. What methodologies are recommended for assessing thermodynamic stability and degradation pathways?

Methodological Answer:

  • Stability Studies : Use Differential Scanning Calorimetry (DSC) to determine melting points and Thermogravimetric Analysis (TGA) to assess thermal decomposition .
  • Forced Degradation : Expose the compound to accelerated conditions (40°C/75% RH, UV light) and analyze degradation products via LC-MS. Identify hydrolytic cleavage sites (e.g., piperazine-amide bonds) .

Q. How to evaluate the compound’s potential for off-target interactions in biological systems?

Methodological Answer:

  • Panel Screening : Use broad-spectrum kinase or GPCR panels (Eurofins) to identify off-target binding. Prioritize targets with <50% inhibition at 10 µM .
  • Proteomics : Apply activity-based protein profiling (ABPP) to map interaction networks in cellular lysates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.